molecular formula C5H5N5S B14593314 7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 61139-87-5

7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine

Katalognummer: B14593314
CAS-Nummer: 61139-87-5
Molekulargewicht: 167.19 g/mol
InChI-Schlüssel: MSKWCFGVBQKQRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a triazole ring fused to a triazine ring, imparts specific chemical properties that make it a subject of interest for researchers.

Vorbereitungsmethoden

The synthesis of 7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired triazolotriazine structure. Another approach involves the azo coupling of diazoazoles with CH-active two-carbon synthons, which can be classified based on the structure of the starting azoles .

Analyse Chemischer Reaktionen

7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[1,5-a][1,3,5]triazines . These compounds share a similar triazole-triazine fused ring structure but differ in the specific substituents and functional groups attached to the rings. The unique methylsulfanyl group in this compound imparts distinct chemical properties and biological activities, making it a unique compound in this class.

Eigenschaften

CAS-Nummer

61139-87-5

Molekularformel

C5H5N5S

Molekulargewicht

167.19 g/mol

IUPAC-Name

7-methylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C5H5N5S/c1-11-4-2-7-10-3-6-9-5(10)8-4/h2-3H,1H3

InChI-Schlüssel

MSKWCFGVBQKQRQ-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=NN=CN2N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.